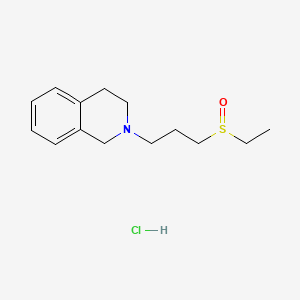
Esproquin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esproquin Hydrochloride is a chemical compound known for its positive inotropic effects, which means it can increase the strength of heart muscle contractions. It is derived from tetrahydroisoquinoline and acts as an α2-adrenergic receptor agonist . This compound has shown potential in the treatment of chronic heart failure due to its cardiovascular actions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Esproquin Hydrochloride involves the reaction of 3-ethylsulfinylpropylamine with 3,4-dihydroisoquinoline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine, which may alter its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Esproquin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of α2-adrenergic receptor agonists and their interactions with other molecules.
Biology: Researchers use it to investigate the physiological effects of α2-adrenergic receptor activation, particularly in cardiovascular studies.
Medicine: Its potential use in treating chronic heart failure makes it a subject of clinical research.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
Esproquin Hydrochloride exerts its effects by binding to α2-adrenergic receptors, which are G protein-coupled receptors found in various tissues, including the heart. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in increased calcium ion influx into cardiac muscle cells. This increased calcium ion concentration enhances the contractility of the heart muscle, thereby exerting a positive inotropic effect .
Similar Compounds:
Clonidine: Another α2-adrenergic receptor agonist used primarily for its antihypertensive effects.
Guanfacine: Similar to clonidine, it is used to treat hypertension and attention deficit hyperactivity disorder.
Methyldopa: An α2-adrenergic receptor agonist used in the management of hypertension.
Uniqueness: this compound is unique in its strong positive inotropic effect, making it particularly valuable in the treatment of chronic heart failure. Unlike other α2-adrenergic receptor agonists, which are primarily used for their antihypertensive properties, this compound’s ability to enhance heart muscle contractility sets it apart .
属性
CAS 编号 |
23486-22-8 |
|---|---|
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC 名称 |
2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15;/h3-4,6-7H,2,5,8-12H2,1H3;1H |
InChI 键 |
ATLSSFQKJXKSHB-UHFFFAOYSA-N |
SMILES |
CCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl |
规范 SMILES |
CCS(=O)CCCN1CCC2=CC=CC=C2C1.Cl |
其他 CAS 编号 |
23486-22-8 |
相关CAS编号 |
37517-33-2 (Parent) |
同义词 |
esproquin esproquin hydrochloride NC 7197 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



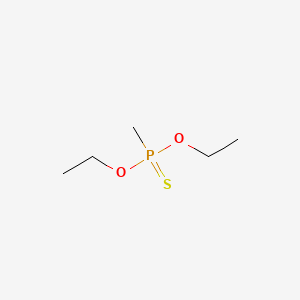

![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)

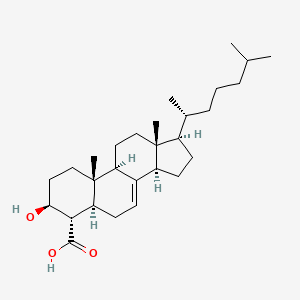
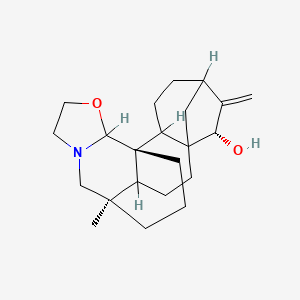
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)

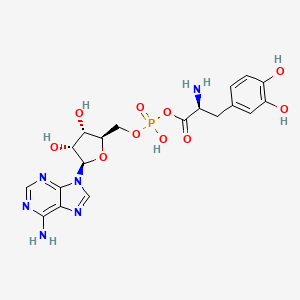

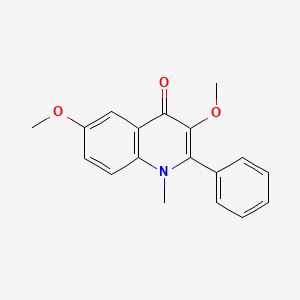
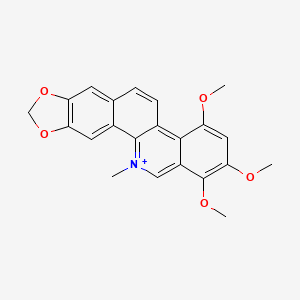
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)